REACTION_CXSMILES
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[F-:1].[K+].[F:3][C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][C:5]=1[S:10](Cl)(=[O:12])=[O:11]>O1CCOCC1>[F:3][C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][C:5]=1[S:10]([F:1])(=[O:12])=[O:11] |f:0.1|
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Name
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Quantity
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12 g
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Type
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reactant
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Smiles
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[F-].[K+]
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Name
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|
Quantity
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10 g
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Type
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reactant
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Smiles
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FC1=C(C=CC=C1)S(=O)(=O)Cl
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Name
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|
Quantity
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35 mL
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Type
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solvent
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Smiles
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O1CCOCC1
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Name
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ice water
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Quantity
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200 mL
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Type
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reactant
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Smiles
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|
Control Type
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AMBIENT
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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The reaction mixture was refluxed for 24 hours
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Duration
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24 h
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Type
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EXTRACTION
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Details
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The ice water was extracted with chloroform (3×50 mL)
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Type
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DRY_WITH_MATERIAL
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Details
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The combined chloroform layers were dried (MgSO4)
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Type
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FILTRATION
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Details
|
filtered
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Type
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CONCENTRATION
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Details
|
concentrated
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Name
|
|
Type
|
product
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Smiles
|
FC1=C(C=CC=C1)S(=O)(=O)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 6.7 g | |
YIELD: PERCENTYIELD | 74% | |
YIELD: CALCULATEDPERCENTYIELD | 73.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |